![molecular formula C10H7ClF2O2 B3001867 Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate CAS No. 2309468-41-3](/img/structure/B3001867.png)
Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate
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Overview
Description
Synthesis Analysis
The synthesis of various enoate compounds has been explored in the provided papers. For instance, the synthesis of dimethyl 3-perfluoroalkyl-4-(3-oxo-2-triphenyl-phosphoranylidenbutanylidene)pent-2-enedioate involves the reaction of methyl 2-perfluoroalkynoates with methyl 5-oxo-4-(triphenylphosphoranylidene)hex-2-enoate at low temperatures, followed by intramolecular elimination to yield different products . Similarly, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate is prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . Another synthesis approach is seen in the preparation of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, which involves the reaction of ethyl 3-methoxy-4-(triphenyl phosphoranylidene)but-2-enoate with methyl 3-perfluoroalkyl-2-propiolates in the presence of K2CO3 .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as IR, MS, 1H NMR, 19F NMR, and 13C NMR, as well as X-ray diffraction (XRD) . For example, the structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate was studied using XRD and NMR spectroscopy, revealing that it exists in the enol form in the solid state . The molecular structure, including bond distances and angles, is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
The enoate compounds synthesized in these studies are versatile reagents for the preparation of various heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are used to prepare polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others . Additionally, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate is used in the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the first hyperpolarizability, infrared intensities, and molecular electrostatic potential (MEP) of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been reported, providing insights into the stability and charge transfer within the molecule . The MEP map indicates the localization of negative regions over electronegative oxygen atoms and positive regions on the phenyl rings, which can influence the reactivity and interactions of the molecule.
Scientific Research Applications
Antimicrobial Potential and Structural Analysis
Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate has been explored for its antimicrobial properties. A study by Murugavel et al. (2016) synthesized a compound structurally similar to it and found it exhibits moderate to good antimicrobial activity against various bacterial and fungal pathogens. This research also included comprehensive structural and vibrational spectroscopic studies, offering valuable insights for future applications in the field of antimicrobials.
Synthesis of Heterocyclic Systems
The compound plays a significant role in the synthesis of complex heterocyclic systems. Selič et al. (1997) Selič et al. (1997) demonstrated its utility in preparing various heterocyclic compounds, indicating its versatility and potential in organic synthesis and pharmaceutical research.
Characterization and Structural Analysis
Johnson et al. (2006) Johnson et al. (2006) conducted a detailed study on a closely related compound, focusing on its synthesis, characterization, and structural analysis. This research contributes to understanding the structural aspects and potential applications of similar compounds in various scientific fields.
Synthesis and Application in Fluorine Chemistry
The application of this compound extends to fluorine chemistry as well. Weiyu et al. (1993) Weiyu et al. (1993) explored its use in synthesizing perfluoroalkylisophthalates, highlighting its significance in the development of fluorine-containing compounds, which are valuable in materials science and pharmaceuticals.
Exploration in Organometallic Chemistry
In organometallic chemistry, Zubair et al. (2019) Zubair et al. (2019) synthesized organotin complexes using a related compound. This study underscores the compound's potential as a catalyst in biodiesel production, demonstrating its utility in green chemistry and sustainable energy solutions.
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins or enzymes in the body, often acting as inhibitors or activators. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on the target protein, leading to a change in the protein’s activity. The exact mode of action depends on the chemical structure of the compound and the nature of its target .
Biochemical Pathways
Bioactive compounds can affect various biochemical pathways. For example, they might inhibit an enzyme that plays a key role in a particular pathway, thereby altering the pathway’s activity. The specific pathways affected by a compound depend on its targets .
Pharmacokinetics
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect the pharmacokinetics of a compound include its chemical properties, the route of administration, and the patient’s physiology .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of bacteria or cancer cells, to reducing inflammation or pain .
Action Environment
The action of a compound can be influenced by various environmental factors, such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O2/c1-5(10(14)15-2)6-3-4-7(12)8(11)9(6)13/h3-4H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBYPDJVIJJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=C(C(=C(C=C1)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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